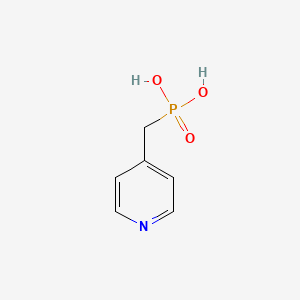

4-Pyridylmethylphosphonic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyridin-4-ylmethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8NO3P/c8-11(9,10)5-6-1-3-7-4-2-6/h1-4H,5H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAPICFMLRVVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508302 | |

| Record name | [(Pyridin-4-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80241-43-6 | |

| Record name | [(Pyridin-4-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways

The foundational methods for synthesizing 4-pyridylmethylphosphonic acid often rely on well-established reactions in organophosphorus chemistry. These pathways provide reliable access to the target compound and its precursors.

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and is widely used for synthesizing phosphonates. wikipedia.orgresearchgate.net This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgorganic-chemistry.org In the context of this compound, the synthesis generally starts with 4-(chloromethyl)pyridine (B78701) or a similar pyridyl derivative, which reacts with a trialkyl phosphite, such as triethyl phosphite.

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the pyridylmethyl halide. wikipedia.org This initial attack forms a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, a halide ion attacks one of the alkyl groups of the phosphite ester in a second SN2 reaction, leading to the formation of the diethyl 4-pyridylmethylphosphonate and an alkyl halide byproduct. wikipedia.org

Recent advancements have focused on optimizing this reaction, including the use of Lewis acids or microwave assistance to improve reaction rates and yields. researchgate.net The resulting phosphonate (B1237965) esters can then be hydrolyzed to the final phosphonic acid.

Table 1: Key Steps in the Arbuzov Reaction for 4-Pyridylmethylphosphonate Synthesis

| Step | Reactants | Intermediate/Product | Mechanism |

| 1 | 4-(Chloromethyl)pyridine + Triethyl phosphite | Triethoxy(4-pyridylmethyl)phosphonium chloride | SN2 Attack |

| 2 | Triethoxy(4-pyridylmethyl)phosphonium chloride | Diethyl 4-pyridylmethylphosphonate + Ethyl chloride | SN2 Dealkylation |

A common and effective method involves the use of silylating agents, such as trimethylsilyl (B98337) iodide (TMSI) or trimethylsilyl bromide (TMSBr). rsc.org Iodotrimethylsilane, for instance, reacts rapidly and quantitatively with alkyl esters of phosphorus oxyacids at room temperature to form trimethylsilyl esters. rsc.org These silyl (B83357) esters are then easily hydrolyzed with water or methanol (B129727) to yield the dealkylated phosphonic acid. rsc.orggoogle.com This method is particularly mild and selective, leaving other functional groups like aryl esters and ethers unaffected. rsc.org

Another approach utilizes strong acids, such as concentrated hydrochloric or hydrobromic acid, to hydrolyze the phosphonate esters. However, this method can be harsh and may not be suitable for sensitive substrates.

Table 2: Comparison of Dealkylation Reagents for Phosphonate Esters

| Reagent | Conditions | Advantages | Limitations |

| Trimethylsilyl Iodide (TMSI) | Room Temperature | Mild, selective, high yield rsc.org | Reagent sensitivity |

| Trimethylchlorosilane | 90°C to 140°C in a sealed vessel google.com | High yields in short reaction times google.com | Requires elevated temperatures and pressure google.com |

| Concentrated HCl/HBr | Reflux | Inexpensive | Harsh conditions, potential for side reactions |

An alternative to the Arbuzov reaction involves the direct use of phosphorus-containing reagents like phosphorus trichloride (B1173362) (PCl₃). vitalgroup.co.ingloballcadataaccess.org This method is often employed for the synthesis of various organophosphorus compounds, including phosphonic acids. vitalgroup.co.ingloballcadataaccess.org For example, a process for preparing cis-1-propenylphosphonic acid involves the reaction of propargyl alcohol with phosphorus trichloride. google.com A similar strategy can be adapted for the synthesis of this compound, where 4-pyridylmethanol would react with PCl₃.

The reaction of an alcohol with PCl₃ typically forms a phosphite intermediate, which can then rearrange or be oxidized and hydrolyzed to the phosphonic acid. The specific reaction conditions, such as temperature and the presence of a base or catalyst, are critical for controlling the reaction pathway and maximizing the yield of the desired product. google.com This approach can be advantageous as it starts from a readily available alcohol precursor.

Novel Synthetic Routes and Derivatization Strategies

Beyond the established methods, research has explored innovative synthetic routes, including biocatalysis and the synthesis of complex conjugates, to access novel derivatives of this compound with specialized properties.

The development of chiral phosphonates is of great interest, particularly for pharmaceutical applications. Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of such compounds. nih.govresearchgate.net Enzymes, such as lipases and oxidoreductases, can catalyze reactions with high stereoselectivity under mild conditions. nih.govnih.gov

For instance, the deracemization of racemic 1-amino-1-(3'-pyridyl)methylphosphonic acid has been achieved using the yeast Rhodotorula mucilaginosa. frontiersin.org This process, carried out in a simplified flow reactor with the yeast biomass immobilized in agar-agar, yielded the pure (R)-enantiomer within 48 hours. frontiersin.org Such biocatalytic methods offer a green and efficient alternative to traditional chemical resolutions, which often require multiple steps and expensive chiral catalysts. frontiersin.org The application of whole-cell biocatalysts is a growing area, with potential for the synthesis of a wide range of chiral intermediates. nih.gov

Phosphonate-containing peptides are important as they can act as transition-state analogue inhibitors of proteases. The synthesis of peptidyl phosphonate conjugates of this compound involves coupling the phosphonic acid or its activated derivative with amino acids or peptide fragments.

One reported synthesis involves new 4-pyridylporphyrin-peptidyl-phosphonate compounds containing a diphenyl 3-pyridylmethyl-phosphonate moiety. researchgate.net These conjugates were synthesized and their nitrogen atoms in the pyridine (B92270) rings were subsequently alkylated with methyl iodide to produce water-soluble derivatives. researchgate.net Another study describes the synthesis of porphyrin-containing peptidyl aminophosphonates by coupling a porphyrin with selected pyridine aminophosphonate diphenyl esters using a dicyclohexylcarbodiimide (B1669883) (DCC) coupling method, a standard technique in peptide synthesis. researchgate.net The conjugation of oligonucleotides with cell-penetrating peptides is another area where such chemistries are being explored to enhance cellular delivery. nih.gov

Reactivity and Mechanistic Aspects of Chemical Transformations

The stability of this compound in aqueous environments is a critical factor for its applications in biological systems and as a ligand in coordination chemistry. Phosphonic acids are generally considered to be hydrolytically stable due to the robust carbon-phosphorus (C-P) bond. However, the reactivity in aqueous media is significantly influenced by the pH of the solution, which dictates the protonation state of both the pyridine ring and the phosphonic acid group.

In aqueous solutions, this compound can engage in complex formation with metal ions. For instance, it forms mononuclear complexes with Copper(II) in both 1:1 and 2:1 ligand-to-metal ratios. Current time information in Bangalore, IN. The nature of the complexation is pH-dependent; at lower pH values, complexation involves the nitrogen atom of the protonated pyridine ring (MLH and ML2H2 species), while at higher pH, coordination occurs through the oxygen atoms of the deprotonated phosphonate group (ML and ML2 species). Current time information in Bangalore, IN. This behavior highlights that while the C-P bond itself is stable, the molecule readily reacts in water through its functional groups via acid-base and coordination reactions.

The hydrolytic stability of functional groups is a key consideration in molecule design. For comparison, ester groups are susceptible to hydrolysis under acidic or basic conditions, while amide bonds show significantly greater stability. mdpi.com The phosphonic acid group in this compound is analogous to these more stable functional groups, and significant degradation via cleavage of the C-P bond under typical aqueous conditions (pH 1-13, ambient temperature) is not expected. beilstein-journals.org However, extreme conditions can affect related compounds; for example, some α,β-unsaturated carbonyl compounds can undergo fragmentation in strong aqueous acids or bases via a retro-aldol reaction. tcichemicals.com

The table below summarizes the pH-dependent speciation and complexation behavior of this compound (4-pmpa) with Cu(II) ions in an aqueous solution, illustrating its reactivity in this medium. Current time information in Bangalore, IN.

| Species Type | Description | Coordination Site(s) |

| MLH / ML2H2 | Protonated complexes | N(1) nitrogen of the pyridine ring |

| ML / ML2 | Deprotonated complexes | Oxygen atoms of the phosphonate group |

This table illustrates the different coordination modes of this compound with Cu(II) in aqueous solution, which are dependent on pH.

The reaction of this compound with carbonyl compounds such as aldehydes and ketones is a cornerstone of its chemical utility, primarily for the synthesis of alkenes. This transformation, however, requires the conversion of the phosphonic acid to a phosphonate ester, most commonly Diethyl (pyridin-4-ylmethyl)phosphonate. nih.gov The resulting phosphonate ester is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. tcichemicals.comwikipedia.org

The HWE reaction is a widely used method for creating carbon-carbon double bonds with high stereoselectivity. researchgate.net The process begins with the deprotonation of the phosphonate ester at the carbon adjacent to the phosphorus atom (the α-carbon) using a suitable base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), to form a stabilized phosphonate carbanion. organic-chemistry.orgyoutube.com This carbanion is a potent nucleophile that subsequently attacks the electrophilic carbon of a carbonyl group in an aldehyde or ketone. youtube.com The resulting intermediate, an oxaphosphetane, rapidly decomposes to yield an alkene and a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed during workup. wikipedia.orgorganic-chemistry.org The HWE reaction generally favors the formation of the (E)-alkene (trans isomer), a preference driven by thermodynamic stability. wikipedia.orgresearchgate.net

A typical example is the reaction of Diethyl (pyridin-4-ylmethyl)phosphonate with an aldehyde, like benzaldehyde. This reaction would proceed via the HWE mechanism to produce a stilbene (B7821643) derivative, specifically 4-styrylpyridine.

| Feature | Description |

| Reaction Name | Horner-Wadsworth-Emmons (HWE) Reaction wikipedia.org |

| Phosphorus Reagent | Diethyl (pyridin-4-ylmethyl)phosphonate |

| Carbonyl Substrate | Aldehydes or Ketones (e.g., Benzaldehyde) researchgate.net |

| Base | Strong bases like NaH, NaOMe, BuLi organic-chemistry.org |

| Key Intermediate | Phosphonate carbanion, Oxaphosphetane youtube.com |

| Product | Alkene (typically E-isomer favored) wikipedia.org |

| Byproduct | Dialkyl phosphate salt (e.g., Diethyl phosphate) organic-chemistry.org |

This interactive table summarizes the key aspects of the Horner-Wadsworth-Emmons reaction involving phosphonate esters derived from this compound.

Another significant reaction involving phosphonates and carbonyls is the Pudovik reaction, which involves the addition of a dialkyl phosphite (a tautomer of a phosphonate ester) to an aldehyde or ketone. mdpi.comnih.gov This reaction, typically base-catalyzed, results in the formation of α-hydroxyphosphonates. mdpi.commdpi.com These products can then be further derivatized, for example, through acylation of the hydroxyl group. nih.govmdpi.com

The chemical versatility of this compound is further demonstrated through various functional group interconversions and derivatizations of its two key moieties: the phosphonic acid and the pyridine ring.

Esterification of the Phosphonic Acid Group: A primary functional group interconversion is the esterification of the phosphonic acid. This is a crucial step for enabling subsequent reactions like the HWE. wikipedia.org Phosphonic acids can be selectively converted into their mono- or di-esters. nih.gov A variety of methods can be employed, including classical Fischer esterification using an alcohol in the presence of an acid catalyst like sulfuric acid, or reaction with alkyl orthoesters such as triethyl orthoacetate. nih.govoperachem.com The reaction with triethyl orthoacetate is particularly effective, where temperature can be used to control the outcome: lower temperatures (e.g., 30 °C) favor the formation of the monoethyl ester, while higher temperatures yield the diethyl ester. nih.gov

Derivatization of the Pyridine Ring: The nitrogen atom of the pyridine ring is a site for derivatization, most notably through N-alkylation to form quaternary pyridinium (B92312) salts. nih.gov This transformation is readily achieved by reacting the pyridine derivative with an alkyl halide, such as methyl iodide, often in a solvent like nitromethane (B149229) or ethanol. nih.govresearchgate.net This quaternization significantly alters the electronic properties of the molecule and dramatically increases its water solubility, which is a valuable attribute for biological applications. researchgate.net

Advanced Derivatizations: Beyond simple esterification and alkylation, this compound and its esters serve as building blocks for more complex molecular architectures.

Ligands for Metal Complexes: Diethyl 4-pyridylmethylphosphonate acts as a ligand, coordinating with transition metals like Cobalt(II), Nickel(II), and Copper(II) to form octahedral complexes. researchgate.net In these structures, the phosphonate can act as a monodentate ligand through the pyridine nitrogen or as a bidentate ligand, coordinating through both the nitrogen and a phosphoryl oxygen atom. researchgate.net

Biologically Active Conjugates: The molecule has been incorporated into sophisticated structures with potential therapeutic applications. For example, it has been attached to porphyrin scaffolds to create peptidyl-phosphonate conjugates. researchgate.net These complex molecules have been investigated as potential photosensitizers for photodynamic therapy and as enzyme inhibitors. researchgate.net The pyridine nitrogen in these conjugates can be quaternized with methyl iodide to enhance their solubility in aqueous media for biological testing. researchgate.net

Synthesis of Aminophosphonates: The phosphonate framework is a key feature in α-aminophosphonic acids, which are analogues of natural amino acids and often exhibit significant biological activity. us.es Synthetic routes to derivatives like α-hydrazino phosphonates have been developed, highlighting the role of the phosphonate group as a bioisostere for the carboxylate group. us.es

| Derivatization Type | Reagents/Method | Resulting Functional Group/Structure | Application/Purpose |

| Diesterification | Triethyl orthoacetate, high temp. nih.gov | Diethyl phosphonate ester | HWE reagent, ligand synthesis wikipedia.orgresearchgate.net |

| Monoesterification | Triethyl orthoacetate, low temp. nih.gov | Monoethyl phosphonate ester | Intermediate for further synthesis |

| N-Alkylation | Methyl iodide nih.govresearchgate.net | N-methyl pyridinium iodide salt | Increased water solubility, modified electronics researchgate.net |

| Metal Complexation | Co(II), Ni(II), Cu(II) salts researchgate.net | Transition-metal complex | Coordination chemistry, catalysis |

| Porphyrin Conjugation | Coupling with porphyrin-peptides researchgate.net | Porphyrin-peptidyl-phosphonate | Potential photosensitizers, enzyme inhibitors researchgate.net |

This interactive table outlines various derivatization strategies for this compound and their outcomes.

Coordination Chemistry of 4 Pyridylmethylphosphonic Acid and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The anticipated coordination behavior of 4-pyridylmethylphosphonic acid is predicated on the well-established principles of ligand design, drawing parallels from closely related structures.

Multidentate Binding Capabilities (N,O-Coordination)

The this compound ligand is inherently a multidentate linker, possessing both a nitrogen donor atom in the pyridine (B92270) ring and multiple oxygen donor atoms within the phosphonate (B1237965) group. This N,O-hybrid nature allows it to bridge multiple metal centers, a critical feature for the formation of extended one-, two-, or three-dimensional networks. The spatial separation of the pyridyl nitrogen and the phosphonate oxygen atoms, dictated by the methylene (B1212753) spacer, provides geometric flexibility, enabling the ligand to adopt various conformations to accommodate the coordination preferences of different metal ions.

Influence of Phosphonate and Pyridine Moieties on Coordination

The phosphonate group is a cornerstone of this ligand's coordination potential. As a polyanionic and polyatomic entity, it can act as a multidentate donor, bridging up to three metal centers simultaneously through its oxygen atoms. The coordination mode of the phosphonate group can range from monodentate to tridentate, influencing the dimensionality and topology of the resulting metal-ligand assembly.

The pyridine moiety, on the other hand, provides a directional, monodentate nitrogen donor. The position of the nitrogen atom at the '4' position of the pyridine ring is significant, as it promotes the formation of linear or extended structures by preventing the intramolecular chelation that is often observed with ligands such as 2-pyridylmethylphosphonic acid. This preference for bridging over chelation makes this compound a prime candidate for the construction of coordination polymers.

Protonation Effects on Complexation Behavior

The degree of protonation of the phosphonate group is expected to be a critical factor in the complexation behavior of this compound. The phosphonic acid is diprotic and can exist in fully protonated (H₂L), partially deprotonated (HL⁻), or fully deprotonated (L²⁻) forms, depending on the pH of the reaction medium. Each of these forms offers a different charge and a different number of available oxygen donor atoms for coordination.

Control over the protonation state allows for fine-tuning of the ligand's charge and coordination capabilities, which in turn influences the nuclearity and dimensionality of the resulting metal complexes. For instance, a fully deprotonated ligand is more likely to form highly connected, dense frameworks, whereas partially protonated ligands might lead to lower-dimensional structures with entrained counter-ions to balance the charge.

Formation and Structural Diversity of Metal-Ligand Assemblies

The combination of the versatile phosphonate group and the linearly disposed pyridine donor suggests that this compound is capable of forming a wide array of metal-ligand assemblies, from simple discrete units to complex extended networks.

Mononuclear Complexes

While the bridging nature of the ligand favors the formation of polynuclear structures, the assembly of mononuclear complexes is also conceivable. Under specific stoichiometric conditions or in the presence of competing monodentate ligands that can saturate the coordination sphere of the metal ion, discrete complexes where one or more this compound ligands are coordinated to a single metal center could be isolated. In such cases, the ligand might coordinate in a monodentate fashion through either the pyridine nitrogen or a phosphonate oxygen, or potentially as a bidentate chelate if the methylene linker allows for sufficient flexibility, though this is less likely given the 4-pyridyl substitution.

Dinuclear and Polynuclear Assemblies

The true potential of this compound lies in its ability to form dinuclear and polynuclear assemblies. The phosphonate group is well-known for its capacity to bridge two or more metal ions, forming stable M-O-P-O-M linkages. These bridges can be further connected into extended chains, layers, or frameworks through coordination of the pyridyl nitrogen to adjacent metal centers.

The interplay between the phosphonate and pyridine coordination, combined with the influence of the metal ion's preferred coordination geometry, can be expected to yield a diverse range of structural topologies. For example, the use of metal ions with a preference for octahedral coordination could lead to the formation of three-dimensional frameworks, while square planar metal ions might favor the assembly of two-dimensional layered structures. The length and flexibility of the methylene spacer will also play a crucial role in determining the final architecture of these polynuclear species.

One-, Two-, and Three-Dimensional Coordination Polymers and Metal-Organic Frameworks

The ability of the 4-pyridylmethylphosphonate ligand to bridge multiple metal centers through its pyridyl nitrogen and phosphonate oxygen atoms facilitates the construction of extended networks. These coordination polymers can exhibit one-, two-, or three-dimensional structures, with some porous frameworks being classified as metal-organic frameworks (MOFs). The dimensionality and topology of these structures are influenced by factors such as the metal-to-ligand ratio, the presence of auxiliary ligands, and the reaction conditions, including solvent and temperature.

Hydrothermal synthesis is a common method for preparing these materials. For instance, reacting metal salts with 4-pmpH₂ under hydrothermal conditions has yielded a variety of coordination polymers. These structures can range from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. The flexibility of the phosphonate group, which can adopt various coordination modes, and the directional bonding of the pyridyl group contribute to the structural diversity observed in these compounds.

Interactive Data Table: Examples of this compound-Based Coordination Polymers and MOFs

| Compound Formula | Metal Ion | Dimensionality | Structural Features |

| [Ni(4-pmp)(H₂O)₃] | Ni(II) | 2D | Wave-layered structure from single inorganic chains. |

| [Cu(4-pmp)] | Cu(II) | 2D | Layered structure built from double inorganic chains. |

| [Co(4-pmp)] | Co(II) | 2D | Layered structure formed from 1D inorganic chains linked by the ligand. nih.gov |

| [Cu(4-pmp)(H₂O)] | Cu(II) | 3D | Pillared-layered framework. nih.gov |

Coordination with Transition Metals

The coordination of this compound with various transition metals has been extensively studied, revealing a wide range of coordination geometries and resulting in complexes with interesting magnetic and photoluminescent properties.

The interaction of this compound with copper(II) ions has been investigated in both solution and the solid state. In aqueous solutions, the formation of mononuclear complexes has been observed. Spectroscopic studies, including UV-Vis and EPR, have been employed to characterize the species formed in solution and to determine their stability constants.

In the solid state, a variety of copper(II) complexes with 4-pyridylmethylphosphonate have been synthesized and structurally characterized. Hydrothermal synthesis has proven to be an effective method for obtaining crystalline materials. For example, the compound [Cu(4-pmp)] exhibits a two-dimensional layered structure constructed from double inorganic chains where each PO₃ tetrahedron is corner-shared with three CuNO₃ tetrahedra researchgate.net. Another notable example is [Cu(4-pmp)(H₂O)], which forms a three-dimensional framework with a pillared-layered structure nih.gov. The magnetic properties of these copper(II) complexes have also been investigated, with some exhibiting metamagnetic behavior at low temperatures nih.gov.

The coordination chemistry of this compound with cobalt(II) and nickel(II) has yielded a range of structurally diverse complexes. Single-crystal X-ray diffraction has been instrumental in elucidating their solid-state structures.

For instance, the cobalt(II) complex [Co(4-pmp)] features a two-dimensional layered structure. In this compound, each phosphonate tetrahedron shares corners with three cobalt tetrahedra, forming one-dimensional inorganic chains that are further connected by the organic ligand nih.gov. The cobalt ion in this structure is in a tetrahedral coordination environment. Magnetic studies have shown that this complex behaves as a metamagnet at low temperatures, with a critical field of approximately 70 kOe at 1.8 K nih.gov. In other cobalt complexes with related pyridylmethylphosphonate ligands, the cobalt ion can adopt an octahedral geometry, surrounded by pyridine nitrogens, phosphoryl oxygens, and water molecules, forming infinite chains nih.gov.

Similarly, nickel(II) complexes of 4-pyridylmethylphosphonate have been synthesized and characterized. The compound [Ni(4-pmp)(H₂O)₃] displays a two-dimensional wave-layered structure built from single inorganic chains where each PO₃ tetrahedron is corner-shared with two NiNO₃ octahedra researchgate.net. This complex has shown good photocatalytic activity in the degradation of organic dyes like methylene blue and rhodamine B researchgate.net. Magnetic studies on some nickel(II) complexes with related pyridyl phosphonate ligands have revealed ferromagnetic interactions between the metal ions and the radical ligands nih.govsemanticscholar.org.

The assembly of iron(II) and iron(III) ions with this compound and related ligands leads to the formation of various coordination complexes and polymers. The synthesis of these materials can be achieved through methods like solvothermal reactions or mechanochemical synthesis using ball-milling, which offers a more environmentally friendly approach by reducing reaction times and solvent use rsc.org. The resulting iron phosphonate assemblies can exhibit diverse structural motifs, from discrete polynuclear clusters to extended polymeric networks. The magnetic properties of these iron complexes are of particular interest, with studies revealing weak magnetic exchange coupling between the iron(II) ions in some polynuclear clusters nih.gov.

The synthesis of platinum(II) and palladium(II) complexes with phosphonate-containing ligands, including those with pyridyl functionalities, often involves the reaction of a suitable metal precursor, such as K₂PtCl₄ or a palladium(II) salt, with the ligand. One common synthetic route for platinum(II) complexes is the reaction of an aqueous solution of K₂PtCl₄ with the ligand, which can lead to the formation of either cis or trans isomers nih.gov. The desired isomer can sometimes be obtained by controlling the reaction conditions or through subsequent thermal isomerization nih.gov. Another approach involves the use of precursor complexes like [PtL₄]X₂, where L is a labile ligand, which can then be reacted with the desired phosphonate ligand nih.gov.

For palladium(II) complexes, synthetic strategies often involve the reaction of a palladium(II) salt with the ligand in an appropriate solvent. The resulting complexes can have various coordination geometries, and their formation can be influenced by the nature of the ancillary ligands present.

The coordination chemistry of this compound and its analogues extends to a wide range of other transition metals, as well as lead and lanthanides, resulting in a variety of structural architectures and properties.

Manganese(II): Manganese(II) complexes with pyridyl-containing ligands can form one-dimensional coordination polymers. For example, a 1D zig-zag polymer has been synthesized where Mn(II) ions are bridged by a bis(pyridine-4-ylmethylene) carbonohydrazide ligand nih.gov. In other structures, manganese ions can be part of layered materials with phosphate (B84403) or phosphonate bridges randallcygan.com.

Zinc(II): Zinc(II) readily forms coordination polymers with pyridyl-containing ligands. One-dimensional chain structures are common, and these can be synthesized efficiently using methods like ultrasonication mdpi.com. The resulting materials can exhibit interesting adsorption properties.

Cadmium(II): Cadmium(II) has been shown to form two- and three-dimensional metal-organic frameworks with pyridyl and carboxylate or phosphonate ligands frontiersin.orgnih.gov. These frameworks can possess porous structures with channels, and some exhibit interesting luminescence and molecular recognition properties rsc.org. Hydrothermal synthesis is a common method for obtaining these cadmium-based MOFs rsc.org.

Mercury(II): Mercury(II) forms complexes with pyridyl-containing thione and phosphine ligands. These can result in binuclear complexes with tetrahedral geometries around the mercury atoms researchgate.net. One-dimensional coordination polymers of mercury(II) with picolinic acid have also been reported, where the dimensionality is influenced by the solvent used in the synthesis nih.gov.

Silver(I): Silver(I) forms a variety of coordination polymers with pyridyl and phosphonate ligands, with structures ranging from one-dimensional chains to three-dimensional frameworks frontiersin.org. The phosphonate ligands can adopt diverse coordination modes, and the resulting silver phosphonates can exhibit intraligand fluorescence researchgate.net.

Lead(II): Lead(II) is known to form two- and three-dimensional coordination polymers with bifunctional ligands containing both pyridyl and arsonate or phosphonate groups. These materials can exhibit photoluminescence in the solid state nih.gov. The structure of these polymers can be influenced by the choice of lead(II) reactant and solvent nih.gov.

Lanthanides: Lanthanide ions form coordination polymers with pyridyl phosphonate and related ligands, often exhibiting interesting photoluminescent properties. Three-dimensional lanthanide phosphonates have been constructed using 2-(pyridyl-N-Oxide) methylphosphonic acid, and these complexes can display the characteristic fluorescence of the respective lanthanide ion nih.gov. The coordination of lanthanide ions with ligands containing pyridyl and triazole moieties can lead to the formation of polymeric chains with octagonal metallocycles, and these materials can exhibit luminescence arising from the enhancement of f-f transitions under the influence of the ligand field mdpi.com.

Spectroscopic and Structural Characterization of Metal Complexes

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline materials. rsc.org Both single-crystal and powder X-ray diffraction (PXRD) methods are extensively used to characterize the metal complexes of this compound.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and coordination geometries. researchgate.net Studies on metal complexes of this compound have revealed a rich variety of structural motifs, including discrete mononuclear or polynuclear complexes and extended one-, two-, or three-dimensional coordination polymers. sciopen.com

The coordination of the this compound ligand to metal centers can occur through several modes. The pyridyl nitrogen atom is a primary coordination site. The phosphonate group (-PO₃²⁻) can act as a mono-, bi-, or tridentate ligand, and can also bridge multiple metal centers, leading to the formation of extended networks. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH, temperature, solvent), and the presence of counter-ions or auxiliary ligands.

For instance, in some structures, the phosphonate group coordinates to a single metal ion in a monodentate or bidentate fashion, while in others, it bridges two or more metal centers, creating dimeric, oligomeric, or polymeric structures. The pyridyl nitrogen typically coordinates to another metal ion, allowing the ligand to act as a versatile linker between metal centers. This dual functionality is key to the formation of diverse and complex architectures.

Selected Crystallographic Data for Metal Complexes of this compound Analogues

| Compound/Complex | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| Co(II) Complex spuvvn.edu | Monoclinic | - | Crystalline nature confirmed. |

| Ni(II) Complex spuvvn.edu | Triclinic | - | Crystalline nature confirmed. |

| Cu(II) Complex spuvvn.edujocpr.com | Monoclinic/Orthorhombic | - | Crystalline with covalent character in the metal-ligand bond. jocpr.com |

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a valuable technique for the characterization of polycrystalline materials. nih.gov It is often used to confirm the phase purity of a synthesized complex, to identify the products of solid-state reactions, and to study structural transformations. researchgate.net The experimental PXRD pattern of a newly synthesized complex is typically compared with the pattern simulated from single-crystal X-ray diffraction data to verify the bulk purity of the sample. researchgate.net PXRD is also employed to analyze materials for which single crystals suitable for single-crystal X-ray diffraction cannot be obtained. spuvvn.eduresearchpublish.com

Vibrational Spectroscopy (IR, FT-IR, Far-IR)

Vibrational spectroscopy, including infrared (IR), Fourier-transform infrared (FT-IR), and far-infrared (Far-IR) spectroscopy, provides valuable information about the functional groups present in a molecule and how they are affected by coordination to a metal ion. upi.eduresearchgate.net

In the context of this compound complexes, FT-IR spectroscopy is particularly useful for probing the coordination of the phosphonate and pyridyl groups. researchgate.net The free ligand exhibits characteristic vibrational bands associated with the P-O, P=O, and C-N bonds. Upon coordination to a metal ion, the positions and intensities of these bands can shift, providing evidence of metal-ligand bond formation.

Key Vibrational Bands and Their Interpretation

| Functional Group | Typical Wavenumber Range (cm⁻¹) (Free Ligand) | Shift upon Coordination | Interpretation |

| P=O stretch | ~1250-1265 rsc.org | Shift to lower frequency | Coordination of the phosphoryl oxygen to the metal center, weakening the P=O bond. |

| P-O-H stretch | Broad, ~2500-3000 | Disappearance or shift | Deprotonation of the phosphonic acid group upon coordination. |

| Pyridyl ring vibrations | ~1400-1600 | Shift to higher frequency | Coordination of the pyridyl nitrogen to the metal center, affecting the ring's electronic distribution. |

| M-O and M-N vibrations | < 600 (Far-IR region) | Appearance of new bands | Direct evidence of the formation of metal-oxygen (from phosphonate) and metal-nitrogen (from pyridyl) bonds. nih.gov |

By comparing the FT-IR spectrum of a metal complex with that of the free ligand, researchers can deduce the coordination mode of the ligand. For example, significant shifts in the vibrational frequencies of the phosphonate group are indicative of its direct involvement in coordination. Similarly, changes in the pyridyl ring vibrations confirm the participation of the nitrogen atom in bonding to the metal. Far-IR spectroscopy is especially important for directly observing the low-frequency vibrations corresponding to the metal-ligand bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. nsf.gov For diamagnetic metal complexes of this compound, ¹H, ¹³C, and ³¹P NMR spectroscopy can provide a wealth of information. libretexts.org For paramagnetic complexes, while the signals may be broadened or shifted, they can still offer valuable insights into the electronic structure. vu.lt

¹H NMR: The ¹H NMR spectrum of the free ligand shows characteristic signals for the pyridyl and methylene protons. Upon complexation, these signals can shift due to the influence of the metal ion. The magnitude and direction of these "coordination shifts" provide clues about the proximity of the protons to the metal center and changes in the electronic environment. researchgate.net

¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectrum reveals coordination-induced shifts for the carbon atoms of the pyridyl ring and the methylene group, corroborating the findings from ¹H NMR. rsc.org

³¹P NMR: ³¹P NMR is particularly informative for studying phosphonate-containing ligands. researchgate.net The ³¹P chemical shift is highly sensitive to the coordination environment of the phosphorus atom. The coordination of the phosphonate group to a metal ion typically results in a significant change in the ³¹P chemical shift compared to the free ligand. The magnitude of this coordination shift can be correlated with the nature of the metal ion and the coordination mode of the phosphonate group. rsc.org

Typical NMR Data for this compound and its Esters

| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ³¹P | Dialkyl phosphonate rsc.org | ~4.6 - 7.9 |

| ¹H | Pyridyl protons | ~8.0 - 8.1 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to species with unpaired electrons. nih.gov It is therefore an essential tool for studying paramagnetic metal complexes of this compound, such as those containing Cu(II), Mn(II), Fe(III), or V(IV). researchgate.net

The EPR spectrum provides information about the electronic structure and the local coordination environment of the paramagnetic metal center. nih.gov The key parameters obtained from an EPR spectrum are the g-tensor and the hyperfine coupling constants.

g-Tensor: The g-tensor reflects the interaction of the unpaired electron with the external magnetic field. illinois.edu Its deviation from the free-electron g-value (ge ≈ 2.0023) is caused by spin-orbit coupling. The principal values of the g-tensor (gx, gy, gz) provide information about the symmetry of the metal ion's environment. mdpi.com For example, an axial spectrum (gx = gy ≠ gz) suggests a tetragonally distorted octahedral or square planar geometry, while a rhombic spectrum (gx ≠ gy ≠ gz) indicates a lower symmetry environment. cardiff.ac.uk

Hyperfine Coupling: Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei, such as the metal nucleus itself (e.g., ⁶³Cu, ⁶⁵Cu) or ligand donor atoms (e.g., ¹⁴N, ³¹P). researchgate.net The magnitude of the hyperfine coupling constant provides information about the delocalization of the unpaired electron onto the metal and ligand atoms, offering insights into the covalency of the metal-ligand bonds. researchgate.net

For instance, in Cu(II) complexes of this compound, the g-tensor values and the copper hyperfine coupling constant (A_Cu) can be used to characterize the geometry around the Cu(II) ion and the nature of the donor atoms. conicet.gov.ar

Mass Spectrometry Techniques (ESI-MS, MALDI-ToF)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and composition of a compound. e-bookshelf.de Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) are particularly well-suited for the analysis of coordination complexes. researchgate.netuvic.ca

ESI-MS: ESI is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase. uvic.ca It is highly effective for characterizing charged or polar coordination complexes. researchgate.net ESI-MS can be used to confirm the formation of the desired metal complex, identify its stoichiometry, and study its stability and fragmentation pathways in the gas phase. The isotopic pattern of the molecular ion peak is often crucial for confirming the elemental composition, especially the number of metal atoms in a cluster.

Potentiometric pH Titration and Solution Speciation

While solid-state characterization techniques provide a static picture of a complex, methods like potentiometric pH titration are essential for understanding the behavior of metal complexes in solution. wikipedia.org This technique is used to determine the protonation constants of the ligand and the stability constants of the metal complexes. semanticscholar.org

In a typical experiment, a solution of the ligand is titrated with a standard base in the absence and presence of a metal ion. youtube.com By monitoring the pH as a function of the volume of base added, titration curves are generated. researchgate.netresearchgate.net Analysis of these curves allows for the calculation of:

Protonation Constants (pKa values): The pKa values of this compound (for both the pyridinium (B92312) and phosphonic acid groups) can be determined from the titration of the free ligand.

Stability Constants (log β): By comparing the titration curves of the ligand in the absence and presence of a metal ion, the stability constants of the various metal-ligand species that form in solution can be calculated. These constants quantify the thermodynamic stability of the complexes.

This data is used to construct speciation diagrams, which show the relative concentrations of different protonated ligand forms and metal complexes as a function of pH. Such diagrams are crucial for understanding which species will be predominant under specific pH conditions, which is vital for applications in areas like catalysis, environmental chemistry, and medicine.

Thermal Analysis (Thermogravimetric Analysis - TGA)

The thermal decomposition of metal complexes with ligands structurally related to this compound, such as those containing pyridyl and phosphonate groups, often occurs in distinct steps. Typically, the initial weight loss corresponds to the removal of solvent molecules, such as water, that are either coordinated to the metal center or entrapped within the crystal lattice. This is followed by the decomposition of the organic ligand at higher temperatures, and the final residue at the end of the experiment is usually a metal oxide or a metal phosphonate.

For instance, in studies of cobalt(II) complexes with ligands like 2-picolinic acid, a related pyridyl-containing ligand, the initial weight loss is attributed to the dehydration of both lattice and coordinated water molecules. This is then followed by the pyrolysis of the organic ligand, with the final residue being cobalt oxide. In one such complex, [Co(pic)2(H2O)2]·2H2O, the first mass loss of 9.85% (calculated 9.60%) between ambient temperature and 100°C corresponds to the loss of two lattice water molecules. A subsequent mass loss of 9.45% (calculated 9.60%) between 100°C and 140°C is due to the removal of two coordinated water molecules. The remaining anhydrous complex is stable up to 350°C, after which the organic ligand decomposes.

Similarly, the thermal behavior of palladium(II) complexes with pyridine-containing ligands has been investigated. For a complex with 2-hydrazinopyridine, [Pd(hzpy)Cl2], the decomposition occurs in two main steps. The first step, in the range of 483–617 K, involves the loss of the organic ligand (49.4% experimental, 50.5% calculated). The second step, between 620–1179 K, corresponds to the loss of chlorine, leaving behind palladium metal as the residue.

Table 1: Illustrative Thermogravimetric Analysis Data for Related Metal Complexes

| Complex | Decomposition Step | Temperature Range (°C) | Weight Loss (%) (Experimental) | Weight Loss (%) (Calculated) | Assignment |

| [Co(pic)2(H2O)2]·2H2O | 1 | RT - 100 | 9.85 | 9.60 | Loss of 2 lattice H2O |

| 2 | 100 - 140 | 9.45 | 9.60 | Loss of 2 coordinated H2O | |

| 3 | 350 - 450 | - | - | Decomposition of picolinate ligands | |

| [Pd(hzpy)Cl2] | 1 | 210 - 344 | 49.4 | 50.5 | Loss of 2-hydrazinopyridine ligand |

| 2 | 347 - 906 | 22.36 | 23.8 | Loss of Cl2 |

Note: The data presented in this table is for structurally related compounds and is intended to be illustrative of the type of information obtained from TGA. "RT" denotes room temperature.

Other Advanced Analytical Methods

Beyond the core characterization techniques, other advanced analytical methods provide deeper insights into the surface chemistry and particulate nature of materials derived from this compound and its metal complexes.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for characterizing the coordination environment of the metal ions and the atoms of the this compound ligand on the surface of a solid sample.

In the context of metal complexes, XPS can confirm the oxidation state of the central metal ion. For example, in copper complexes, the position and shape of the Cu 2p peaks, including the presence of characteristic satellite peaks, can distinguish between Cu(I) and Cu(II) oxidation states. Similarly, for cobalt complexes, the binding energies of the Co 2p peaks can differentiate between Co(II) and Co(III). For instance, in cobalt oxides, the Co 2p3/2 and Co 2p1/2 spin-orbit doublets are observed, and their binding energies and satellite structures are indicative of the cobalt oxidation state.

While specific XPS data for this compound metal complexes are not available in the provided search results, analysis of related systems provides a framework for what to expect. For a hypothetical copper(II) complex of this compound, one would anticipate a Cu 2p3/2 peak in the range of 933-935 eV with strong satellite features, characteristic of a Cu(II) species. The N 1s spectrum would show a peak corresponding to the pyridyl nitrogen, and its binding energy would shift upon coordination to the metal center compared to the free ligand. The P 2p spectrum would provide information about the chemical environment of the phosphonate group.

Table 2: Representative XPS Binding Energies for Elements in Related Coordination Compounds

| Element | Orbital | Compound Type | Binding Energy (eV) |

| Cu | 2p3/2 | Cu(II) complexes | ~933 - 935 |

| Co | 2p3/2 | Co(II) oxides | ~780.8 |

| Co | 2p1/2 | Co(II) oxides | ~795.9 |

| N | 1s | Coordinated Pyridine | ~400 |

| P | 2p | Phosphonates | ~133 |

Note: These are typical binding energy ranges and can vary depending on the specific chemical environment.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution profile of small particles in suspension. This method is particularly relevant when this compound-based materials are prepared as nanoparticles or colloids, for instance, in the formation of metal-organic framework (MOF) nanoparticles.

DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic radius via the Stokes-Einstein equation. The technique provides information on the average particle size, the polydispersity index (PDI), which is a measure of the width of the size distribution, and the zeta potential, which indicates the surface charge and colloidal stability of the particles.

For example, in the synthesis of zinc oxide nanoparticles, DLS has been used to monitor the influence of synthesis parameters on the resulting particle size. In one study, the average particle size of ZnO nanoparticles synthesized in different alcohols at 20°C was determined to be 641.9 nm in methanol (B129727), 469.9 nm in ethanol, and 392.5 nm in 1-propanol, demonstrating the effect of the solvent on nanoparticle aggregation.

Should metal complexes or MOFs of this compound be synthesized in nanoparticulate form, DLS would be an essential tool for their characterization. It would allow for the determination of their size distribution in different solvents and an assessment of their stability in suspension, which is crucial for applications in areas such as catalysis and drug delivery.

Table 3: Illustrative DLS Data for Nanoparticle Systems

| Nanoparticle System | Solvent | Average Particle Size (nm) | Polydispersity Index (PDI) |

| ZnO | Methanol | 641.9 | - |

| ZnO | Ethanol | 469.9 | - |

| ZnO | 1-Propanol | 392.5 | - |

Note: This data is for a related nanoparticle system and serves to illustrate the type of information obtained from DLS analysis.

Computational and Theoretical Investigations

Quantum Chemical Approaches for Molecular Properties

Quantum chemical methods are powerful tools for probing the intrinsic properties of molecules. For 4-Pyridylmethylphosphonic acid, these approaches provide insights into its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the properties of medium-sized molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations have been employed to investigate the global and local quantum chemical reactivity descriptors of pyridine (B92270) ligands, which are essential for understanding their interaction as N-nucleophiles. researchgate.net

Typical DFT calculations on molecules containing phosphonic acid groups involve geometry optimizations to find the most stable molecular structures. d-nb.info For methylphosphonic acid, a related compound, calculations have shown a distorted tetrahedral geometry around the phosphorus atom. d-nb.info Similar studies on this compound would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Furthermore, DFT can be used to calculate various electronic properties that are key to understanding the molecule's reactivity. These properties are often summarized in the following table:

| Calculated Property | Significance for this compound |

| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the ability to donate electrons; related to the nucleophilicity of the pyridine nitrogen and phosphonate (B1237965) oxygen atoms. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the ability to accept electrons; relevant for interactions with electrophiles. |

| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. The nitrogen atom of the pyridine ring and the oxygen atoms of the phosphonic acid group are expected to be regions of negative potential. |

| Mulliken and Natural Population Analysis (NPA) Charges | Quantify the partial charges on each atom, providing insight into the polarity of bonds and the distribution of electron density. |

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods offer alternative approaches to studying the properties of this compound.

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. These methods can provide highly accurate results, particularly for molecular geometries and energies. For instance, ab initio calculations have been used to determine the structures of phosphonic and methylphosphonic acids and their condensation products. acs.org Such calculations for this compound would yield benchmark data for its structural parameters.

Semi-empirical methods , on the other hand, utilize parameters derived from experimental data to simplify the calculations, making them computationally less expensive. While generally less accurate than DFT or ab initio methods, they can be useful for preliminary studies or for very large systems.

A comparison of these methods for a molecule like this compound is summarized below:

| Method | Advantages | Disadvantages |

| DFT | Good balance of accuracy and computational cost. | The choice of functional can impact the results. |

| Ab initio | High accuracy, based on first principles. | Computationally very expensive, especially for larger molecules. |

| Semi-empirical | Very fast, suitable for large systems. | Lower accuracy, relies on parameterization. |

Prediction of Acidity Constants (pKa)

The acidity constants (pKa values) of this compound are critical for understanding its behavior in solution, particularly its protonation state at different pH values. Computational methods can be employed to predict these values. The phosphonic acid group has two acidic protons, and the pyridine nitrogen can be protonated, leading to multiple pKa values.

The computational prediction of pKa values typically involves calculating the Gibbs free energy change for the deprotonation reaction in solution. This is often done using a thermodynamic cycle that combines gas-phase quantum chemical calculations with a solvation model to account for the effect of the solvent.

Experimentally, the pKa values for this compound have been determined, providing a valuable reference for theoretical predictions. researchgate.net The protonation of the pyridine nitrogen and the two deprotonation steps of the phosphonic acid group are key equilibria. researchgate.net Computational studies on similar pyridine-containing ligands have shown that the pKa of the pyridine nitrogen can vary over a wide range depending on the substituents. researchgate.net

Simulations of Molecular Interactions and Coordination Behavior

Computational simulations are invaluable for understanding how this compound interacts with its environment, particularly with metal ions.

Modeling Metal-Ligand Binding Affinity and Selectivity

This compound is an excellent ligand for metal ions, capable of coordinating through the pyridine nitrogen and the oxygen atoms of the phosphonic acid group. researchgate.net Computational modeling can provide detailed insights into the thermodynamics and structures of its metal complexes.

DFT calculations can be used to determine the binding energies of the ligand to various metal ions. By comparing these energies, it is possible to predict the selectivity of the ligand for different metals. For instance, studies on the complexation of Cu(II) with this compound have been reported, where complexation occurs through both the phosphonic acid group and the pyridine nitrogen. researchgate.net

The following table outlines key parameters that can be computationally modeled to understand metal-ligand binding:

| Parameter | Computational Approach | Significance |

| Binding Energy | DFT calculations of the complex and its individual components (metal ion and ligand). | Quantifies the strength of the metal-ligand interaction. |

| Coordination Geometry | Geometry optimization of the metal complex using DFT or molecular mechanics. | Predicts the three-dimensional arrangement of the ligand around the metal center. |

| Electronic Structure of the Complex | Analysis of molecular orbitals and charge distribution of the optimized complex. | Describes the nature of the metal-ligand bonding (e.g., covalent vs. electrostatic character). |

Conformational Analysis of the Ligand and its Complexes

The flexibility of the methylene (B1212753) bridge in this compound allows for different spatial arrangements of the pyridine ring relative to the phosphonic acid group. Conformational analysis aims to identify the most stable conformations (rotational isomers) of the free ligand and how its conformation changes upon coordination to a metal ion.

Computational methods, such as systematic or stochastic conformational searches followed by energy minimization using molecular mechanics or quantum chemical methods, can be used to explore the potential energy surface of the molecule. This analysis can reveal the preferred conformations and the energy barriers between them.

For metal complexes, the coordination to the metal ion will significantly influence the ligand's conformation. The preferred coordination geometry of the metal ion will dictate the spatial arrangement of the ligand. Computational studies can model these complexes and predict the most stable conformations, which is crucial for understanding their reactivity and properties.

Understanding Electron Correlation and Spin States in Metal Complexes

The coordination of this compound to paramagnetic metal centers gives rise to complexes with interesting magnetic properties, which are governed by the interplay of electron correlation and the spin states of the metal ion. Density Functional Theory (DFT) is a primary computational tool for exploring these phenomena. DFT calculations can predict the ground spin state of a metal complex and provide detailed information about the distribution of spin density.

For instance, in hypothetical transition metal complexes of this compound, the pyridyl nitrogen and the phosphonate oxygen atoms can act as coordination sites. The specific coordination environment, including the geometry and the nature of the metal ion, dictates the splitting of the metal's d-orbitals. This splitting, in turn, determines the preferred spin state (e.g., high-spin or low-spin).

Computational studies on similar pyridine-containing ligands have shown that the spin state can be sensitive to subtle structural changes. DFT calculations allow for the systematic investigation of how factors like bond lengths, bond angles, and the presence of other ligands influence the energy separation between different spin states. The accurate prediction of spin-state energetics is crucial for understanding the magnetic behavior and reactivity of these complexes. The choice of the DFT functional and basis set is critical in obtaining reliable results that correlate well with experimental observations.

Table 1: Illustrative Calculated Spin Moments for a Hypothetical [M(4-pyridylmethylphosphonate)₂] Complex

| Metal Ion (M) | Formal d-electron count | Calculated Spin State (S) | Calculated Spin Moment on M (μB) |

| Fe(II) | d⁶ | 2 (High Spin) | ~4.2 |

| Fe(II) | d⁶ | 0 (Low Spin) | 0.0 |

| Co(II) | d⁷ | 3/2 (High Spin) | ~3.1 |

| Ni(II) | d⁸ | 1 | ~2.2 |

Note: This table presents hypothetical data based on typical values for similar metal complexes to illustrate the type of information obtained from DFT calculations. Actual values would require specific computational studies on the defined complex.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing a detailed picture of the transformation from reactants to products. For this compound, this includes understanding its synthesis, derivatization, and interactions with metal ions.

Pathways of Synthesis and Derivatization

While specific computational studies on the synthesis of this compound are not extensively documented in the provided search results, the general principles of using computational chemistry to explore reaction pathways are well-established. Theoretical investigations can be employed to model potential synthetic routes, such as the Arbuzov reaction or other phosphorylation methods, to determine the most energetically favorable pathways.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step and the prediction of reaction kinetics. For example, DFT calculations could be used to compare different catalysts or reaction conditions to optimize the synthesis of this compound. Similarly, the mechanisms of derivatization reactions, such as esterification of the phosphonic acid group or substitution on the pyridine ring, can be investigated to predict regioselectivity and reactivity.

Table 2: Hypothetical Calculated Activation Energies for a Key Step in a Putative Synthesis of this compound

| Proposed Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack of trialkyl phosphite (B83602) | DFT (B3LYP) | 6-31G(d) | 15.2 |

| Alkyl halide elimination | DFT (B3LYP) | 6-31G(d) | 10.5 |

Note: This table is illustrative and does not represent actual published data for the synthesis of this compound. It serves to demonstrate the application of computational chemistry in studying reaction mechanisms.

Ligand Exchange and Complex Formation Mechanisms

The formation of metal complexes with this compound involves the substitution of existing ligands (often solvent molecules) from the metal's coordination sphere. Computational studies can provide significant insights into the mechanisms of these ligand exchange reactions. The two fundamental mechanisms for ligand substitution are the associative (A) and dissociative (D) pathways.

In an associative mechanism, the incoming ligand (this compound) first binds to the metal center, forming an intermediate with an increased coordination number, after which the leaving ligand departs. In a dissociative mechanism, a ligand first detaches from the metal center to form a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand.

Computational modeling can be used to calculate the energy profiles of both potential pathways. By locating the transition states and intermediates for the associative and dissociative routes, the preferred mechanism can be identified based on the calculated activation barriers. The choice of mechanism is influenced by factors such as the nature of the metal ion, the steric bulk of the ligands, and the solvent. For instance, DFT calculations could predict whether the formation of a complex between a metal aqua ion and this compound proceeds through a seven-coordinate associative intermediate or a five-coordinate dissociative intermediate. These theoretical insights are crucial for understanding the kinetics of complex formation and the stability of the resulting coordination compounds.

Supramolecular Chemistry and Self Assembly with 4 Pyridylmethylphosphonic Acid

Principles of Supramolecular Assembly Driven by 4-Pyridylmethylphosphonic Acid Derivatives

The self-assembly processes involving this compound are governed by a combination of specific and directional non-covalent interactions. The interplay of these forces dictates the structure and stability of the resulting supramolecular constructs.

The functional groups within this compound—the phosphonic acid moiety and the pyridyl ring—are predisposed to participate in a variety of non-covalent interactions that drive supramolecular assembly. nih.gov

Metal Coordination: The nitrogen atom of the pyridyl ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with various transition metal ions (Lewis acids). frontiersin.orgmdpi.com This coordination-driven self-assembly is a powerful strategy for constructing complex, well-defined architectures. ub.edumdpi.com The interaction is highly directional and its strength can be tuned by the choice of metal ion, leading to the formation of diverse metallosupramolecular structures. frontiersin.orgrsc.org

π-π Stacking: The aromatic pyridyl ring can interact with other aromatic systems through π-π stacking. nih.gov These interactions, although weaker than hydrogen bonds or coordination bonds, play a significant role in the stabilization of supramolecular assemblies by influencing the packing of molecules in the solid state. mdpi.comrsc.org The stacking can occur in parallel-displaced or T-shaped arrangements, with typical distances between ring centroids in the range of 3.5 to 3.8 Å. nih.govresearchgate.net These interactions contribute to the formation of extended columnar or layered structures. researchgate.netmdpi.com

| Interaction Type | Participating Functional Group(s) | Role of Functional Group | Typical Interaction Distance |

|---|---|---|---|

| Hydrogen Bonding | Phosphonic Acid (-PO(OH)₂) | Donor (O-H) & Acceptor (P=O) | O···O: ~2.6 Å nih.gov |

| Pyridyl Ring (-C₅H₄N) | Acceptor (N atom) | N···H: ~2.6 Å ub.edu | |

| Metal Coordination | Pyridyl Ring (-C₅H₄N) | Lewis Base (N atom ligand) | Varies with metal ion |

| π-π Stacking | Pyridyl Ring (-C₅H₄N) | Aromatic π-system | Centroid-Centroid: ~3.5-3.8 Å nih.gov |

| Electrostatic | Phosphonate (B1237965) (-PO₃⁻) / Pyridinium (B92312) (-C₅H₄NH⁺) | Ionic Attraction | Governed by Coulomb's Law |

Molecular recognition is the specific binding of one molecule (a host) to another (a guest) through non-covalent interactions. The combination of hydrogen bonding, metal coordination, and π-π stacking capabilities in this compound allows it to act as a selective host or guest. rsc.org For example, the phosphonic acid group can selectively bind to molecules with complementary hydrogen bonding sites. The directional nature of these interactions allows for the discrimination between different potential guests, forming stable host-guest complexes. nih.govnih.gov The specific geometry and electronic properties of the pyridyl and phosphonic acid groups dictate the recognition process, enabling the molecule to selectively interact with other organic molecules, ions, or metal centers. nih.gov

Design and Construction of Supramolecular Architectures

The predictable nature of the non-covalent interactions involving this compound enables the rational design and construction of a wide range of supramolecular architectures, from discrete, finite structures to infinite, extended networks.

Coordination-driven self-assembly is a powerful bottom-up approach to construct complex supramolecular structures. frontiersin.orgrsc.org In this strategy, this compound or its derivatives act as ligands (donors), which react with metal ions (acceptors) that have a specific coordination geometry (e.g., linear, trigonal, or square planar). ub.edufrontiersin.org The stoichiometry and geometry of the components direct the assembly process, leading to the formation of thermodynamically stable and well-defined metallosupramolecular architectures such as discrete macrocycles or cages. mdpi.comfrontiersin.org

By carefully selecting the geometry of ligands based on this compound and the coordination preferences of metal ions, it is possible to construct discrete, closed 3D structures known as supramolecular cages. beilstein-journals.org These cages possess internal cavities that can encapsulate guest molecules, forming host-guest systems. nih.gov The encapsulation is driven by favorable interactions between the host and the guest and can alter the physical and chemical properties of the guest molecule. nih.gov The formation of such host-guest complexes relies on the principles of molecular recognition, where the size, shape, and chemical nature of the host's cavity are complementary to those of the guest. rsc.org

When building blocks like this compound possess multiple and divergent interaction sites, they can self-assemble into infinite one-, two-, or three-dimensional networks. nih.gov Extensive and directional hydrogen bonding is a common driving force for the formation of such extended structures. For example, the interplay of hydrogen bonds and π-π stacking interactions in a related compound, [Hydroxy(4-pyridyl)methyl]phosphonic acid, generates a 3D supramolecular network. researchgate.net

Furthermore, these non-covalent interactions can be used to link monomeric units into long, chain-like structures known as supramolecular polymers. nih.govrsc.orgnih.gov For instance, a polymer containing vinylphenylpyridine units can self-assemble with a dicarboxylic acid via hydrogen bonding between the pyridine (B92270) and carboxylic acid groups to form a highly ordered, extended structure. rsc.org This demonstrates how the pyridyl moiety, also present in this compound, can be a key component in forming supramolecular polymers. These materials are dynamic and can exhibit responsive behaviors, as the non-covalent bonds can be reversibly broken and reformed. nih.gov

| Architecture Type | Key Driving Interaction(s) | Example Components | Resulting Structure |

|---|---|---|---|

| Discrete Metallacycle | Metal Coordination | Ditopic Pyridyl Ligands + Square-Planar Metal (Pd²⁺, Pt²⁺) | Hexagonal Macrocycle frontiersin.org |

| Host-Guest System | Hydrogen Bonding, Ion-Dipole | Tetramethyl cucurbit beilstein-journals.orguril (Host) + Benzimidazole derivative (Guest) | 1:1 Inclusion Complex rsc.org |

| 3D Supramolecular Network | Hydrogen Bonding, π-π Stacking | [Hydroxy(4-pyridyl)methyl]phosphonic acid | Extended 3D network researchgate.net |

| Supramolecular Polymer | Hydrogen Bonding | Poly(4-(4-vinylphenylpyridine)) + 1,1′-ferrocenedicarboxylic acid | Highly ordered aggregate rsc.org |

Advanced Characterization of Supramolecular Systems

The elucidation of the intricate structures and dynamic processes within supramolecular assemblies based on this compound necessitates the application of advanced analytical techniques. Spectroscopic and crystallographic methods are paramount in providing detailed insights into the nature of non-covalent interactions and the resultant three-dimensional architectures.

Spectroscopic Probes for Self-Assembly Processes

Spectroscopic techniques are indispensable for investigating the formation and behavior of self-assembled systems in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy can provide critical information on the interactions driving the assembly process.

Hydrogen bonding is a fundamental interaction in the self-assembly of molecules containing both pyridyl and phosphonic acid moieties. The formation of hydrogen bonds can be monitored by various spectroscopic methods. For instance, two-dimensional heteronuclear correlation NMR spectroscopy has been effectively used to monitor the electronic properties of proton donors and acceptors, thereby visualizing the evolution of hydrogen bonds during acid-base interactions kinampark.com. This technique could be applied to systems involving this compound to understand the proton transfer dynamics and the strength of hydrogen-bonding networks.

Infrared (IR) spectroscopy is another powerful tool for probing hydrogen-bonding interactions. The stretching frequency of functional groups involved in hydrogen bonding, such as the C=O and O-H groups in carboxylic acids, is sensitive to the number and strength of these bonds nih.govnih.gov. By analogy, the P=O and P-O-H stretching vibrations in this compound would be expected to show distinct shifts upon engagement in hydrogen bonding, providing a means to characterize the self-assembly process.

UV-Vis spectroscopy can be employed to study the electronic perturbations that occur upon molecular association. Changes in the absorption spectra of pyridyl compounds, for example, can indicate the formation of host-guest complexes or other supramolecular assemblies acs.orgnih.gov. For this compound, shifts in the absorption bands of the pyridine ring could be monitored to follow the self-assembly process and potentially quantify the association constants.

The following table summarizes spectroscopic techniques and their potential applications in studying the self-assembly of this compound:

| Spectroscopic Technique | Information Provided | Potential Application for this compound |

| NMR Spectroscopy | - Proton environment changes- Host-guest interactions- Dynamics of assembly | - Monitoring chemical shift changes of pyridyl and methylene (B1212753) protons upon self-assembly.- Determining association constants through titration experiments.- Probing proton transfer in hydrogen bonds. |

| IR Spectroscopy | - Hydrogen bond formation- Vibrational modes of functional groups | - Observing shifts in P=O and O-H stretching frequencies to confirm hydrogen bonding.- Characterizing the strength of intermolecular interactions. |

| UV-Vis Spectroscopy | - Electronic transitions- Formation of complexes | - Following changes in the pyridine ring's absorption spectrum during titration experiments to study binding events. |

These spectroscopic methods provide a comprehensive toolkit for the detailed investigation of the self-assembly processes involving this compound in solution, offering insights into the nature and strength of the underlying non-covalent interactions.

Crystallographic Insights into Supramolecular Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline solids, providing precise information about bond lengths, bond angles, and intermolecular interactions nih.gov. The study of crystals of this compound and its derivatives offers direct visualization of the supramolecular packing and the specific interactions that govern the solid-state architecture.

A closely related compound, [Hydroxy(4-pyridyl)methyl]phosphonic acid monohydrate, has been studied by single-crystal X-ray diffraction, revealing extensive hydrogen-bonding interactions and π–π stacking interactions that result in a three-dimensional supramolecular network researchgate.net. In this structure, the pyridyl nitrogen atom and one of the phosphonate oxygen atoms are protonated, facilitating a complex network of hydrogen bonds. This study provides a valuable model for understanding the potential solid-state packing of this compound.

The key intermolecular interactions observed in the crystal structure of [Hydroxy(4-pyridyl)methyl]phosphonic acid monohydrate are summarized in the table below:

| Interaction Type | Description | Role in Supramolecular Assembly |

| Hydrogen Bonding | Extensive network involving phosphonate groups, hydroxyl groups, and water molecules. | Primary driving force for the formation of the 3D network. |

| π–π Stacking | Interactions between the pyridyl rings of adjacent molecules. | Contributes to the stabilization of the overall crystal packing. |

The crystallographic data for [Hydroxy(4-pyridyl)methyl]phosphonic acid monohydrate highlights the importance of both strong hydrogen bonds and weaker π–π interactions in directing the self-assembly in the solid state. It is highly probable that this compound would exhibit similar, though not identical, packing motifs, driven by the strong hydrogen-bonding capabilities of the phosphonic acid group and the pyridyl nitrogen, as well as potential π–π stacking of the aromatic rings.

The insights gained from crystallographic studies are crucial for the rational design of new materials based on this compound, as the solid-state packing directly influences the physical properties of the material.

Catalytic Applications of 4 Pyridylmethylphosphonic Acid and Its Derivatives

Metal-Phosphonate Complexes as Catalysts

The strong coordination of the phosphonate (B1237965) group to metal ions is a key feature in forming stable and catalytically active complexes. These materials can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages for specific chemical transformations.

Homogeneous Catalysis Systems